3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate
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Overview
Description
3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the tetrahydro-2H-pyran-2-yl intermediate, followed by the introduction of the epoxide and hydroxyl groups. The final step involves esterification with stearic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to open the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the ester groups may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents due to their ability to modulate biological processes.
Industry
In industry, the compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Palmitate
- 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Oleate
Uniqueness
The uniqueness of 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly suitable for applications requiring a balance of hydrophilic and hydrophobic characteristics.
Properties
Molecular Formula |
C47H84O12 |
---|---|
Molecular Weight |
841.2 g/mol |
IUPAC Name |
[3-[9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoyloxy]-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C47H84O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26-42(50)57-33-39(49)34-58-43(51)27-24-21-18-19-22-25-28-55-44(52)30-35(2)29-40-46(54)45(53)38(32-56-40)31-41-47(59-41)36(3)37(4)48/h30,36-41,45-49,53-54H,5-29,31-34H2,1-4H3/b35-30+/t36-,37-,38-,39?,40-,41-,45+,46-,47?/m0/s1 |
InChI Key |
CCVCHHZOSUSDEM-CPJQVRIXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCOC(=O)/C=C(\C)/C[C@H]1[C@@H]([C@@H]([C@H](CO1)C[C@H]2C(O2)[C@@H](C)[C@H](C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCOC(=O)C=C(C)CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)O |
Origin of Product |
United States |
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